molecular formula C16H16N2 B1658532 3-ethyl-3-phenyl-3H-indol-2-amine CAS No. 61352-07-6

3-ethyl-3-phenyl-3H-indol-2-amine

Cat. No.: B1658532
CAS No.: 61352-07-6
M. Wt: 236.31 g/mol
InChI Key: GXFMRQNBMIFYHA-UHFFFAOYSA-N
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Description

3-Ethyl-3-phenyl-3H-indol-2-amine (C₁₆H₁₆N₂) is an indole derivative characterized by an ethyl and phenyl substitution at the 3-position of the indole core.

Properties

CAS No.

61352-07-6

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

3-ethyl-3-phenylindol-2-amine

InChI

InChI=1S/C16H16N2/c1-2-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-15(16)17/h3-11H,2H2,1H3,(H2,17,18)

InChI Key

GXFMRQNBMIFYHA-UHFFFAOYSA-N

SMILES

CCC1(C2=CC=CC=C2N=C1N)C3=CC=CC=C3

Canonical SMILES

CCC1(C2=CC=CC=C2N=C1N)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The ethyl and phenyl groups can be introduced through subsequent alkylation and arylation reactions.

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper are used in cross-coupling reactions to introduce various substituents onto the indole ring . Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-3-phenyl-3H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-ethyl-3-phenyl-3H-indol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-3-phenyl-3H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral proteins .

Comparison with Similar Compounds

Core Structural Variations

Key structural differences among indole derivatives arise from substituent positions and functional groups:

Compound Name Molecular Formula Substituents Key Structural Features
3-Ethyl-3-phenyl-3H-indol-2-amine C₁₆H₁₆N₂ 3-ethyl, 3-phenyl Bulky 3-position substituents
2-Phenyl-1H-indol-3-amine C₁₄H₁₂N₂ 2-phenyl Planar aromatic system at 2-position
N-(4-methylphenyl)-3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-phenyl-3H-indol-2-amine C₃₆H₂₉N₃ Multiple phenyl/methyl groups Extended π-conjugation and steric bulk
Halogenated indole derivatives (e.g., 3j, 3a, 3k in ) Varies Halogens (Cl, F) on phenyl rings Electron-withdrawing groups enhancing reactivity

Key Observations :

  • Electronic Effects : Halogenated derivatives (e.g., 3j in ) exhibit enhanced antioxidant activity due to electronegative substituents, a feature absent in the ethyl/phenyl-substituted target compound .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (MW: 236.31 g/mol) is heavier than 2-phenyl-1H-indol-3-amine (MW: 208.26 g/mol), likely reducing aqueous solubility . Halogenated derivatives (e.g., C₁₁H₁₁NO₂ in ) may exhibit higher polarity due to halogens, improving solubility .
  • Stability :

    • Storage recommendations for 3H-indol-2-amine derivatives (e.g., dark, inert atmosphere at 2–8°C in ) suggest sensitivity to light and oxidation, a trait likely shared by the target compound .

Antioxidant Potential

  • Halogenated Analogues : Compounds 3j, 3a, and 3k () demonstrate superior antioxidant activity in DPPH and FRAP assays, attributed to halogen-induced radical stabilization .
  • Target Compound : Lacking electron-withdrawing groups, its antioxidant capacity is expected to be lower unless compensated by alternative mechanisms (e.g., steric protection of reactive sites).

Enzyme Inhibition

  • Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE): Indole derivatives with methyl or benzyl groups (e.g., ) show MAO/AChE inhibition, suggesting the target compound’s ethyl/phenyl groups may similarly interact with enzyme active sites . Substitution patterns (e.g., para-methyl in ) influence binding affinity, highlighting the importance of substituent positioning .

Anti-inflammatory and Analgesic Effects

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